molecular formula C17H19NO3 B226409 N-(4-ethylphenyl)-3,4-dimethoxybenzamide

N-(4-ethylphenyl)-3,4-dimethoxybenzamide

Cat. No.: B226409
M. Wt: 285.34 g/mol
InChI Key: ZGIYSMHIBSYNFK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4-dimethoxybenzoyl core linked to a 4-ethylphenyl group via an amide bond. The 3,4-dimethoxy substitution on the benzoyl moiety is a common pharmacophore in medicinal chemistry, contributing to enhanced binding interactions with target proteins through hydrogen bonding and hydrophobic effects .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(4-ethylphenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C17H19NO3/c1-4-12-5-8-14(9-6-12)18-17(19)13-7-10-15(20-2)16(11-13)21-3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

ZGIYSMHIBSYNFK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3,4-Dimethoxybenzamide Derivatives

Compound Name Substituent(s) on Phenyl Ring Biological Activity/Findings Reference ID
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide 2-Allylcarbamoyl, 4-chloro Highest binding affinity (-6.7 kcal/mol) against MPXV cysteine protease; antiviral candidate .
N-(2-Hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide (2b) 2-Hydroxy, 5-methyl Synthesized as a hit for A2A receptor; structural features suggest potential CNS activity .
N-((5-Chloro-2,4-disulfamoylphenyl)carbamothio-yl)-3,4-dimethoxybenzamide (17) 5-Chloro, 2,4-disulfamoyl Carbonic anhydrase (CA) inhibitor; moderate enzyme inhibition with IC₅₀ values pending .
N-(2-Fluorophenyl)-3,4-dimethoxybenzamide 2-Fluoro Safety profile assessed; no significant hazards reported .
N-[[4-(2-dimethylaminoethoxy)phenyl]methyl]-3,4-dimethoxybenzamide 4-(2-Dimethylaminoethoxy)benzyl Intermediate in itopride hydrochloride synthesis; demonstrates scalable synthetic routes .

Key Findings from Comparative Studies

Antiviral Activity

  • N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide exhibited the strongest binding affinity (-6.7 kcal/mol) to MPXV cysteine protease in molecular docking studies, outperforming analogues like 6-Dimethylaminonaphthene-1-sulfonic acid amide (-5.0 kcal/mol) and Oleic Acid (-5.2 kcal/mol) . The allylcarbamoyl and chloro groups likely enhance interactions with the protease’s active site through hydrogen bonding and hydrophobic packing .
  • By contrast, N-(4-ethylphenyl)-3,4-dimethoxybenzamide (hypothetical compound) lacks electronegative substituents, which may reduce its binding potency compared to the chlorophenyl analogue. However, the ethyl group could improve metabolic stability in vivo due to reduced susceptibility to oxidative metabolism .

Anticancer and Cytotoxicity

  • Thiazole and hydrazone derivatives, such as (Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide , demonstrated moderate cytotoxicity in antiproliferative assays . The bromophenyl and heterocyclic substituents likely enhance DNA intercalation or topoisomerase inhibition.
  • The ethyl group in This compound may reduce cytotoxicity compared to bromine-containing analogues but could improve selectivity for cancer cells by modulating lipophilicity .

Enzyme Inhibition

  • Thiourea derivatives (e.g., N-((2-Bromo-6-chloro-4-nitrophenyl)carbamothio-yl)-3,4-dimethoxybenzamide ) showed potent CA inhibition, attributed to the electron-withdrawing nitro and bromo groups enhancing interactions with the enzyme’s zinc center .
  • The ethyl substituent in This compound may weaken CA inhibition due to its electron-donating nature but could improve solubility for oral administration .

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